5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride

Kinase Inhibitors Medicinal Chemistry CLK/HIPK Selectivity

5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 66497-44-7) is a strategic heterocyclic building block featuring a privileged furo[3,2-b]pyridine scaffold. The 5-methyl substitution pattern is critical for achieving nanomolar potency and high selectivity in CLK/HIPK kinase inhibition (PDB 7NCF), with >30-fold activity differences versus other regioisomers. The 2-carboxylic acid handle enables direct amide coupling, while the 5-methyl group provides a validated entry point for chemoselective 3-position functionalization to access 3,5-disubstituted derivatives. The hydrochloride salt ensures superior aqueous solubility and handling stability. Ideal for structure-based drug design, kinase inhibitor libraries, and Hedgehog pathway modulator screening.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 66497-44-7
Cat. No. B1367045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
CAS66497-44-7
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)O.Cl
InChIInChI=1S/C9H7NO3.ClH/c1-5-2-3-7-6(10-5)4-8(13-7)9(11)12;/h2-4H,1H3,(H,11,12);1H
InChIKeyLADTXKMLMKDJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Hydrochloride CAS 66497-44-7: A Differentiated Furopyridine Scaffold for Kinase Inhibitor and Heterocyclic Chemistry Programs


5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 66497-44-7) is a heterocyclic building block comprising a fused furan-pyridine bicyclic core bearing a methyl substituent at the 5-position and a carboxylic acid functional group at the 2-position, isolated as the hydrochloride salt with molecular formula C₉H₈ClNO₃ and molecular weight 213.62 g/mol [1]. The furo[3,2-b]pyridine scaffold has been identified as a privileged pharmacophore for highly selective kinase inhibition, particularly targeting cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), and as an effective modulator of the Hedgehog signaling pathway [2] [3]. The 5-methyl substitution pattern distinguishes this compound from unsubstituted and alternative regioisomeric furopyridine carboxylic acid derivatives, offering distinct physicochemical properties relevant to medicinal chemistry optimization campaigns [4].

Why Generic Furopyridine Substitution Fails: Quantitative Evidence on Scaffold Selectivity and 5-Methyl Differentiators for CAS 66497-44-7


Furopyridine-based building blocks cannot be generically substituted due to fundamental differences in kinase selectivity profiles dictated by substitution patterns on the fused heterocyclic core. Systematic structure-activity relationship (SAR) studies across 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridine series have established that the presence and position of substituents—particularly the 5-position methyl group—directly governs both kinase inhibition potency and target selectivity [1]. In head-to-head profiling of furo[3,2-b]pyridine analogs, compounds bearing different substitution patterns exhibited >30-fold differences in inhibitory activity against CLK kinases depending on substitution at the 5-position of the heterocyclic core, with select compounds achieving nanomolar potency [2] [3]. The 5-methyl substituent in CAS 66497-44-7 provides a validated synthetic entry point for accessing 3,5-disubstituted furo[3,2-b]pyridines—the subseries that yielded the most potent and selective CLK inhibitors—through established chemoselective coupling methodologies at the 3-position, a versatility not shared by unsubstituted or 6/7-substituted furopyridine carboxylic acid analogs [4]. Furthermore, the hydrochloride salt form of 66497-44-7 confers enhanced aqueous solubility and handling stability compared to the free carboxylic acid, enabling more reliable incorporation into diverse synthetic workflows without additional salt exchange steps .

5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Hydrochloride (CAS 66497-44-7): Comparative Quantitative Differentiation Evidence


Scaffold-Level Kinase Selectivity Differentiation: Furo[3,2-b]pyridine Core Versus Alternative Heterocyclic Pharmacophores

The furo[3,2-b]pyridine core—the scaffold of which 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride is a key synthetic precursor—has been characterized as a privileged pharmacophore yielding inhibitors with nanomolar potency against cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) while demonstrating markedly reduced off-target kinase inhibition compared to structurally related scaffolds. In kinase selectivity profiling panels, the optimized 3,5-disubstituted furo[3,2-b]pyridine MU1210 (a chemical probe synthesized from furo[3,2-b]pyridine building blocks) exhibited potent inhibition of CLK1, CLK2, and CLK4 [1]. Importantly, the furo[3,2-b]pyridine scaffold was selected specifically because alternative heterocyclic cores in the same inhibitor series produced less favorable selectivity profiles, with the furo[3,2-b]pyridine core conferring the highest combination of potency and kinase family selectivity [2].

Kinase Inhibitors Medicinal Chemistry CLK/HIPK Selectivity

Substitution Pattern Impact: 5-Methyl Versus 6/7-Position Substituted Furopyridine Analogs in CLK Inhibitor SAR

Systematic SAR exploration of the furo[3,2-b]pyridine core has established that substitution at the 5-position is critical for achieving high kinase selectivity and cellular activity. Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded the most potent and selective CLK inhibitors in the series, whereas 3,5,7-trisubstituted furo[3,2-b]pyridines (which are kinase-inactive due to 7-position substitution) revealed sub-micromolar modulators of the Hedgehog pathway [1]. This substitution-dependent functional divergence—where 5-position substitution directs kinase inhibitory activity while 7-position substitution ablates it—demonstrates that the 5-methyl group in 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride provides the specific substitution pattern required for accessing kinase-active compounds rather than Hedgehog pathway modulators [2].

Structure-Activity Relationship CLK Inhibitors Kinase Selectivity

Salt Form Handling and Solubility Advantage: Hydrochloride Salt (CAS 66497-44-7) Versus Free Carboxylic Acid (CAS 66497-45-8)

5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 66497-44-7) offers demonstrable practical advantages over the corresponding free carboxylic acid (CAS 66497-45-8) in synthetic and handling workflows. The hydrochloride salt form (MW 213.62 g/mol) exhibits enhanced aqueous solubility compared to the free acid (MW 177.16 g/mol), facilitating more consistent dissolution and reaction performance in polar protic and aqueous-organic biphasic reaction conditions [1] . This salt form is obtained directly from the established synthetic protocol via saponification of the corresponding diester with concentrated hydrochloric acid, providing a well-characterized crystalline material suitable for direct use without additional deprotection or salt exchange steps [2] .

Synthetic Chemistry Building Block Handling Salt Form Selection

Synthetic Versatility Evidence: 5-Methyl Furopyridine Carboxylic Acid as a Validated Precursor for Chemoselective 3-Position Functionalization

The 5-methyl substitution pattern in 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride enables specific chemoselective functionalization at the 3-position that is not accessible with alternative substitution patterns. Established synthetic methodology for 3,5-disubstituted furo[3,2-b]pyridines relies on chemoselective couplings using 5-chloro-3-iodofuro[3,2-b]pyridine as the key intermediate, a scaffold accessible via halogenation of 5-substituted furo[3,2-b]pyridine precursors [1] [2]. This methodology enabled efficient synthesis of the state-of-the-art chemical biology probe MU1210 for CLK1/2/4 and identification of highly selective HIPK inhibitors MU135 and MU1787 [3]. The 2-carboxylic acid functionality provides a handle for amide coupling or conversion to other functional groups, expanding the accessible chemical space beyond what is possible with non-carboxylate furopyridine analogs [4].

Heterocyclic Chemistry Cross-Coupling Medicinal Chemistry Synthesis

Broader Therapeutic Application Potential: Furo[3,2-b]pyridine Scaffold Across Multiple Target Classes Versus Single-Target Building Blocks

The furo[3,2-b]pyridine scaffold, for which 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride serves as a versatile building block, has demonstrated pharmacological activity across multiple target classes beyond kinase inhibition. Peer-reviewed studies have characterized furo[3,2-b]pyridine derivatives as: inhibitors of protease-activated receptor 2 (PAR-2) signaling [1]; inhibitors of leukotriene biosynthesis with anti-asthmatic, anti-allergic, and anti-inflammatory applications [2]; antibacterial agents [3]; and modulators of nicotinic acetylcholine receptors, DYRK1A, α-glucosidase, and β-glucosidase [4]. This multi-target pharmacological diversity—spanning kinases, GPCR signaling, lipid mediator biosynthesis, and carbohydrate metabolism—distinguishes the furo[3,2-b]pyridine scaffold from more specialized heterocyclic building blocks with narrower biological application profiles [5].

Multi-Target Scaffold Drug Discovery Pharmacological Diversity

Crystallographically Validated Binding Mode: HIPK2-MU135 Co-Crystal Structure Confirms Furo[3,2-b]pyridine Core Binding

The binding mode of furo[3,2-b]pyridine-based inhibitors has been validated at atomic resolution through X-ray crystallography. The co-crystal structure of the selective HIPK2 inhibitor MU135 (derived from furo[3,2-b]pyridine building blocks) bound to HIPK2 (PDB entry 7NCF) confirms the furo[3,2-b]pyridine core engages the kinase ATP-binding site in a specific binding pose, providing structural rationale for the scaffold's kinase selectivity [1] [2]. This structural validation distinguishes furo[3,2-b]pyridine-derived inhibitors from other kinase inhibitor scaffolds lacking experimental co-crystal structure confirmation in the same kinase family [3].

Structural Biology X-ray Crystallography HIPK2 Inhibitors

Recommended Procurement and Research Applications for 5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Hydrochloride (CAS 66497-44-7)


CLK1/2/4 and HIPK2 Kinase Inhibitor Lead Optimization Campaigns

Procure this compound for use as a core building block in structure-based design and optimization of CLK and HIPK kinase inhibitors. The furo[3,2-b]pyridine scaffold has been validated through crystallographic studies (PDB 7NCF) and optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of CLKs and HIPKs [1] [2]. The 2-carboxylic acid functionality provides a direct handle for amide coupling or esterification to access diverse 2-position modifications, while the 5-methyl substitution enables subsequent chemoselective functionalization at the 3-position via established halogenation and cross-coupling methodologies [3] [4].

Hedgehog Signaling Pathway Modulator Discovery

Beyond kinase inhibition, furo[3,2-b]pyridine derivatives have demonstrated sub-micromolar modulation of the Hedgehog signaling pathway [1]. The 5-methyl-2-carboxylic acid hydrochloride serves as a starting material for synthesizing 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines that can be screened for Hedgehog pathway activity, with the substitution pattern (presence or absence of 7-position substitution) determining functional divergence between kinase inhibition and Hedgehog modulation [2] [3]. This scaffold thus provides a single entry point for accessing two distinct pharmacological profiles.

TBK1/IKK Kinase Inhibitor Development Programs

The furo[3,2-b]pyridine core has been patented as the basis for TBK1 (TANK-binding kinase 1) and IKK (IκB kinase) inhibitors with therapeutic applications in cancer, inflammatory diseases, and autoimmune disorders [1] [2]. The patent literature explicitly claims 3,5-disubstituted furo[3,2-b]pyridine derivatives with demonstrated TBK1/IKK inhibitory activity, for which 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride serves as a strategic synthetic intermediate [3]. The hydrochloride salt form provides superior solubility for the aqueous reaction conditions frequently employed in amide coupling steps to access the claimed 2-position substituted derivatives [4].

Multi-Target Heterocyclic Library Synthesis for Phenotypic Screening

Given the furo[3,2-b]pyridine scaffold's demonstrated activity across diverse pharmacological targets—including kinase inhibition, leukotriene biosynthesis inhibition, antibacterial activity, and modulation of nicotinic acetylcholine receptors and glycosidases—this building block is well-suited for generating focused heterocyclic libraries for phenotypic screening campaigns [1] [2]. The validated synthetic methodology for chemoselective functionalization at both the 2-position (via carboxylic acid manipulation) and 3-position (via halogenation and cross-coupling) enables rapid diversification to access a broad chemical space from a single core building block [3] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.